molecular formula C21H19NO3S B2953269 Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate CAS No. 543685-02-5

Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate

Cat. No. B2953269
CAS RN: 543685-02-5
M. Wt: 365.45
InChI Key: JIDCZPUSWRYOJM-UHFFFAOYSA-N
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Description

“Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C21H19NO3S . It is a type of thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate” is based on a thiophene nucleus, which is a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene-based analogs have been used in a variety of chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate” is 365.44546 . Further physical and chemical properties are not specified in the search results.

Scientific Research Applications

Chemical Derivatives and Reactions

Research on compounds related to Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate shows a focus on the synthesis and reactions of similar thiophene derivatives. For instance, studies have explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, such as brominated compounds and tertiary amines, which are significant in pharmacological applications (Chapman et al., 1971).

Environmental Impact

Research also extends to the environmental aspects, such as the photochemical degradation of similar benzothiophene derivatives. This degradation is crucial in understanding the fate of crude oil components after an oil spill, with the principal reaction pathway involving oxidation to carboxylic acids (Andersson & Bobinger, 1996).

Synthetic Applications

The synthesis of new derivatives of benzothiophene, like 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, shows the compound's potential in creating antioxidants. These derivatives were prepared through Buchwald-Hartwig cross-coupling, demonstrating the compound's versatility in organic synthesis (Queiroz et al., 2007).

Pharmaceutical Applications

In the pharmaceutical realm, thiophene-containing compounds, including derivatives similar to Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate, have shown a range of biological activities. These activities include anticancer, antibacterial, antiviral, and antioxidant effects, making them valuable in medicinal chemistry (Mabkhot et al., 2017).

Bioactive Compounds Synthesis

Further studies delve into the synthesis of new thiophene-based compounds, highlighting their potential in generating bioactive molecules. These thiophene derivatives have shown promising cytotoxic activities against various human cancer cell lines, underscoring their potential in cancer treatment (Mehdhar et al., 2022).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate” could be in the development of new pharmaceuticals and materials science.

properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13-14(2)26-20(18(13)21(24)25-3)22-19(23)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDCZPUSWRYOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate

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